molecular formula C17H23N3O2 B11164512 1-(4-Methylphenyl)-4-[(4-methylpiperazin-1-yl)carbonyl]pyrrolidin-2-one

1-(4-Methylphenyl)-4-[(4-methylpiperazin-1-yl)carbonyl]pyrrolidin-2-one

Cat. No.: B11164512
M. Wt: 301.4 g/mol
InChI Key: JSYQBFYHMXXHTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-METHYLPHENYL)-4-(4-METHYLPIPERAZINE-1-CARBONYL)PYRROLIDIN-2-ONE is a synthetic organic compound that belongs to the class of pyrrolidinones This compound is characterized by the presence of a pyrrolidinone ring, a methylphenyl group, and a methylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-METHYLPHENYL)-4-(4-METHYLPIPERAZINE-1-CARBONYL)PYRROLIDIN-2-ONE typically involves the following steps:

    Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through a cyclization reaction involving a suitable precursor such as a γ-lactam or an amino acid derivative.

    Introduction of the Methylphenyl Group: The methylphenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-methylbenzoyl chloride and an appropriate catalyst such as aluminum chloride.

    Attachment of the Methylpiperazine Moiety: The methylpiperazine moiety can be attached through a nucleophilic substitution reaction using 1-methylpiperazine and a suitable leaving group on the pyrrolidinone ring.

Industrial Production Methods

In an industrial setting, the production of 1-(4-METHYLPHENYL)-4-(4-METHYLPIPERAZINE-1-CARBONYL)PYRROLIDIN-2-ONE may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(4-METHYLPHENYL)-4-(4-METHYLPIPERAZINE-1-CARBONYL)PYRROLIDIN-2-ONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-METHYLPHENYL)-4-(4-METHYLPIPERAZINE-1-CARBONYL)PYRROLIDIN-2-ONE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-METHYLPHENYL)-4-(4-METHYLPIPERAZINE-1-CARBONYL)PYRROLIDIN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-(4-METHYLPHENYL)-4-(4-METHYLPIPERAZINE-1-CARBONYL)PYRROLIDIN-2-ONE can be compared with other similar compounds, such as:

    1-(4-METHYLPHENYL)-4-(4-METHYLPIPERIDINE-1-CARBONYL)PYRROLIDIN-2-ONE: Similar structure but with a piperidine ring instead of a piperazine ring.

    1-(4-METHYLPHENYL)-4-(4-METHYLMORPHOLINE-1-CARBONYL)PYRROLIDIN-2-ONE: Similar structure but with a morpholine ring instead of a piperazine ring.

The uniqueness of 1-(4-METHYLPHENYL)-4-(4-METHYLPIPERAZINE-1-CARBONYL)PYRROLIDIN-2-ONE lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C17H23N3O2

Molecular Weight

301.4 g/mol

IUPAC Name

1-(4-methylphenyl)-4-(4-methylpiperazine-1-carbonyl)pyrrolidin-2-one

InChI

InChI=1S/C17H23N3O2/c1-13-3-5-15(6-4-13)20-12-14(11-16(20)21)17(22)19-9-7-18(2)8-10-19/h3-6,14H,7-12H2,1-2H3

InChI Key

JSYQBFYHMXXHTG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)N3CCN(CC3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.